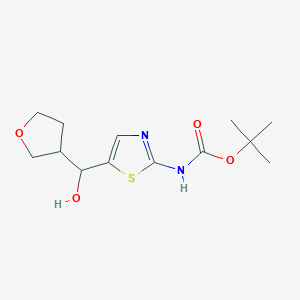

tert-Butyl (5-(hydroxy(tetrahydrofuran-3-yl)methyl)thiazol-2-yl)carbamate

Description

tert-Butyl (5-(hydroxy(tetrahydrofuran-3-yl)methyl)thiazol-2-yl)carbamate is a thiazole-based carbamate derivative characterized by a hydroxy-substituted tetrahydrofuran-3-ylmethyl group at the 5-position of the thiazole ring.

Properties

IUPAC Name |

tert-butyl N-[5-[hydroxy(oxolan-3-yl)methyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4S/c1-13(2,3)19-12(17)15-11-14-6-9(20-11)10(16)8-4-5-18-7-8/h6,8,10,16H,4-5,7H2,1-3H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHOYSOLGLDIHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(S1)C(C2CCOC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-(hydroxy(tetrahydrofuran-3-yl)methyl)thiazol-2-yl)carbamate typically involves multi-step organic synthesis. One common route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with thiourea in the presence of a base.

Introduction of the Tetrahydrofuran Moiety: The hydroxy-tetrahydrofuran group can be introduced through a nucleophilic addition reaction, where a tetrahydrofuran derivative reacts with an appropriate electrophile.

Carbamate Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group in the tetrahydrofuran moiety can undergo oxidation to form a carbonyl group.

Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Electrophiles like halogens or sulfonyl chlorides can be used in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Biological Applications

The biological activity of this compound has been explored, particularly regarding its potential pharmacological properties. Thiazole derivatives are known for their antimicrobial , anti-inflammatory , and anticancer activities. The structural features of tert-Butyl (5-(hydroxy(tetrahydrofuran-3-yl)methyl)thiazol-2-yl)carbamate suggest that it may interact with specific enzymes or receptors, making it suitable for:

- Enzyme Inhibition Studies : The thiazole ring can interact with active sites on enzymes, potentially inhibiting their activity.

- Metabolic Pathway Investigations : The hydroxy-tetrahydrofuran moiety can form hydrogen bonds with biological molecules, enhancing binding affinity and specificity.

Case Studies

Recent studies have highlighted the potential of thiazole derivatives in various therapeutic areas:

- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial properties against various pathogens, suggesting that tert-butyl derivatives could be developed into effective antimicrobials.

- Cancer Therapeutics : The anticancer properties of thiazole compounds have been documented, with studies showing their efficacy in inhibiting tumor growth through specific pathways.

For example, a study on related thiazole compounds demonstrated IC50 values indicating potent inhibition against cancer cell lines, suggesting that similar evaluations for tert-butyl derivatives could yield promising results.

Mechanism of Action

The mechanism of action of tert-Butyl (5-(hydroxy(tetrahydrofuran-3-yl)methyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The hydroxy-tetrahydrofuran moiety can form hydrogen bonds with biological molecules, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Key Comparative Insights:

Substituent Effects on Reactivity and Yield :

- The hydroxy(tetrahydrofuran-3-yl)methyl group in the target compound introduces a cyclic ether moiety, which may enhance solubility compared to aromatic substituents (e.g., 3-trifluoromethylphenyl in 2f) .

- Yields for analogs with bulky substituents (e.g., 2f: 31%) are generally lower than those with smaller groups (e.g., 2g: 53%), suggesting steric hindrance impacts reaction efficiency .

Biological Activity :

- Compounds with sulfone groups (e.g., LOX/LOXL2 inhibitors in ) demonstrate the importance of electron-withdrawing substituents for enzyme inhibition. The target compound’s tetrahydrofuran group, with its oxygen lone pairs, may similarly engage in hydrogen bonding with biological targets.

- Halogenated analogs (e.g., 2g with Cl, 2h with F) show moderate antifungal activity, implying that polar substituents like hydroxy(tetrahydrofuran) could modulate antimicrobial properties .

Synthetic Utility :

- Bromine- or boronate-containing analogs (e.g., and ) are pivotal for cross-coupling reactions, whereas the target compound’s hydroxy group may limit such applications unless protected .

Stability and Storage :

- Carbamates with sensitive functional groups (e.g., tert-butyl (5-boronate-thiazol-2-yl)carbamate in ) require inert storage conditions (-20°C under N₂). The hydroxy(tetrahydrofuran) group in the target compound may necessitate similar precautions to prevent oxidation or hydrolysis.

Biological Activity

tert-Butyl (5-(hydroxy(tetrahydrofuran-3-yl)methyl)thiazol-2-yl)carbamate is a complex organic compound notable for its unique structural features, which include a thiazole ring, a hydroxy-tetrahydrofuran moiety, and a tert-butyl carbamate group. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential pharmacological properties and applications in enzyme inhibition studies.

- IUPAC Name : tert-butyl N-[5-[hydroxy(oxolan-3-yl)methyl]-1,3-thiazol-2-yl]carbamate

- Molecular Formula : C₁₃H₂₀N₂O₄S

- Molecular Weight : 300.37 g/mol

- CAS Number : 2172050-68-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage with active sites of enzymes, potentially inhibiting their activity. Additionally, the hydroxy-tetrahydrofuran moiety can form hydrogen bonds with biological molecules, enhancing binding affinity and specificity.

Pharmacological Potential

Research indicates that thiazole derivatives possess various pharmacological activities, including:

- Antimicrobial Activity : Thiazole compounds have shown promise in inhibiting bacterial growth and may serve as lead compounds for antibiotic development.

- Anti-inflammatory Properties : Some thiazole derivatives exhibit the ability to inhibit cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes in inflammatory pathways .

The compound's structure suggests potential applications in:

- Enzyme Inhibition Studies : Its ability to interact with enzyme active sites makes it suitable for exploring metabolic pathways and enzyme kinetics.

- Drug Development : Given the known activities of similar thiazole compounds, this compound may be evaluated for anticancer properties or as an anti-neuroinflammatory agent.

Case Studies and Research Findings

Several studies have explored the biological implications of thiazole derivatives. For instance:

- Inhibition Studies : A study on isothiazoles demonstrated their inhibitory activity against COX enzymes and their potential neuroprotective properties .

- Antitumor Activity : Compounds similar to this compound have been researched for their anti-tumor effects through inhibition of PI3K signaling pathways, which are crucial in cancer progression .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| tert-butyl (5-(hydroxy(pyridin-3-yl)methyl)thiazol-2-yl)carbamate | Pyridine ring | Antimicrobial |

| tert-butyl (5-(hydroxy(furan-3-yl)methyl)thiazol-2-yl)carbamate | Furan ring | Anti-inflammatory |

The presence of the hydroxy-tetrahydrofuran moiety in this compound enhances its solubility and ability to form hydrogen bonds, potentially increasing its biological activity compared to others without this feature.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling tert-butyl (5-(hydroxy(tetrahydrofuran-3-yl)methyl)thiazol-2-yl)carbamate in laboratory settings?

- Methodological Answer : Implement respiratory protection (e.g., NIOSH-approved masks) and environmental controls (e.g., fume hoods) due to acute oral toxicity (H302) and skin irritation risks (H315) . Store in dry, ventilated areas away from heat and incompatible materials (e.g., strong oxidizers) to prevent decomposition . Always consult SDS Section 16 for full hazard statements and emergency procedures .

Q. Which analytical techniques are essential for confirming the structural identity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Analyze chemical shifts (e.g., tert-butyl group at δ 1.38 ppm in DMSO-d6) and coupling constants to verify stereochemistry and substituent positions .

- IR Spectroscopy : Confirm functional groups (e.g., carbamate C=O stretch near 1684 cm⁻¹) .

- HR-MS : Validate molecular weight (e.g., calculated vs. observed m/z for C₁₄H₂₁N₂O₃S) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve the yield of tert-butyl carbamate derivatives with complex stereochemistry?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution reactions, as demonstrated in the coupling of Boc-protected amines with thiazole intermediates .

- Catalytic Systems : Employ Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling to introduce aryl groups (e.g., 4-(hydroxymethyl)phenyl) with minimal by-products .

- Temperature Control : Optimize reaction times and temperatures (e.g., 80°C for 12 hours) to balance yield and stereochemical integrity .

Q. What strategies resolve discrepancies in spectral data during structural characterization?

- Methodological Answer :

- Comparative Analysis : Cross-reference observed NMR shifts with literature values for analogous compounds (e.g., tert-butyl (R)-2-amino-4,5,6,7-tetrahydrobenzo[1,2-d]thiazol-6-yl carbamate) to identify misassignments .

- Decoupling Experiments : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., δ 2.55–2.76 ppm for tetrahydrofuran methylene protons) .

- Crystallography : If crystalline, perform X-ray diffraction to unambiguously confirm stereochemistry and hydrogen-bonding networks .

Q. How can researchers design experiments to assess the impact of stereochemistry on biological activity?

- Methodological Answer :

- Enantiomer Synthesis : Prepare (R)- and (S)-isomers via chiral auxiliaries or asymmetric catalysis (e.g., Nagao aldol reaction with acetyl Nagao ligand) .

- Bioactivity Assays : Test isomers against target systems (e.g., fungal pathogens using MIC assays) to correlate stereochemistry with efficacy .

- Molecular Docking : Model interactions between enantiomers and biological targets (e.g., WDR5 protein) to rationalize activity differences .

Q. How should researchers address unexpected by-products during carbamate synthesis?

- Methodological Answer :

- TLC Monitoring : Use dichloromethane/methanol (30:1) to track reaction progress and identify by-products early .

- Column Chromatography : Purify crude products with gradient elution (e.g., 5–10% MeOH in DCM) to separate Boc-protected intermediates from deprotected species .

- Mechanistic Studies : Perform LC-MS/MS to identify by-products (e.g., hydrolysis products from acidic conditions) and adjust reaction pH or protecting groups .

Data Contradiction and Hazard Analysis

Q. How can conflicting hazard classifications (e.g., H302 vs. "no known hazards") for structurally similar carbamates be reconciled?

- Methodological Answer :

- Source Evaluation : Prioritize peer-reviewed SDS (e.g., OSHA-aligned classifications) over non-reviewed claims .

- Experimental Validation : Conduct acute toxicity assays (e.g., OECD 423 for oral LD50) to verify hazard categories .

- Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., fluoro vs. tetrahydrofuran groups) on toxicity profiles .

Application-Oriented Questions

Q. What methodologies are recommended for modifying the tetrahydrofuran moiety to enhance aqueous solubility?

- Methodological Answer :

- Hydrophilic Substituents : Introduce polar groups (e.g., hydroxyls) via oxidation of tetrahydrofuran (e.g., using mCPBA) .

- Prodrug Design : Synthesize phosphate or glycoside derivatives to improve solubility while retaining activity .

- Co-solvent Systems : Test solubility in DMSO-water mixtures (e.g., 10% DMSO) for in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.